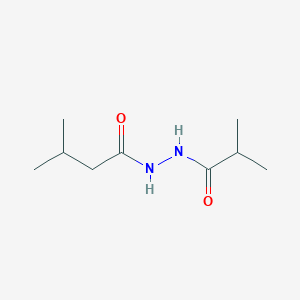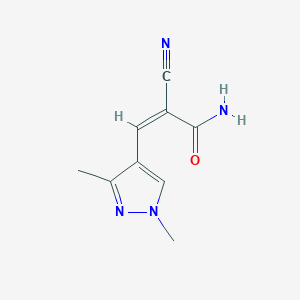![molecular formula C27H25F3N2O6 B449591 ETHYL 2-METHYL-4-(3-NITRO-4-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}PHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE](/img/structure/B449591.png)
ETHYL 2-METHYL-4-(3-NITRO-4-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}PHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-METHYL-4-(3-NITRO-4-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}PHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a nitro group, and a trifluoromethylbenzyl ether moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-METHYL-4-(3-NITRO-4-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}PHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the nitro group and the trifluoromethylbenzyl ether moiety. Common synthetic routes include:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring to introduce the necessary functional groups.
Etherification: The trifluoromethylbenzyl ether moiety is introduced through etherification reactions using appropriate benzyl halides and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 2-METHYL-4-(3-NITRO-4-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}PHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can undergo reduction reactions to modify the quinoline core or the nitro group.
Substitution: The trifluoromethylbenzyl ether moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, and other reducing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of base catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
ETHYL 2-METHYL-4-(3-NITRO-4-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}PHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Biological Studies: Researchers investigate its effects on various biological systems, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of ETHYL 2-METHYL-4-(3-NITRO-4-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}PHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitro group and quinoline core are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: An intermediate compound used in the synthesis of pharmaceuticals.
Triazole-Pyrimidine Hybrids: Compounds with neuroprotective and anti-inflammatory properties.
Uniqueness
ETHYL 2-METHYL-4-(3-NITRO-4-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}PHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple chemical modifications, making it a versatile compound for research and development.
Eigenschaften
Molekularformel |
C27H25F3N2O6 |
|---|---|
Molekulargewicht |
530.5g/mol |
IUPAC-Name |
ethyl 2-methyl-4-[3-nitro-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C27H25F3N2O6/c1-3-37-26(34)23-15(2)31-19-8-5-9-21(33)25(19)24(23)17-10-11-22(20(13-17)32(35)36)38-14-16-6-4-7-18(12-16)27(28,29)30/h4,6-7,10-13,24,31H,3,5,8-9,14H2,1-2H3 |
InChI-Schlüssel |
RWMYOLWXMUBMTQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC4=CC(=CC=C4)C(F)(F)F)[N+](=O)[O-])C(=O)CCC2)C |
Kanonische SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC4=CC(=CC=C4)C(F)(F)F)[N+](=O)[O-])C(=O)CCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-3-nitro-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide](/img/structure/B449508.png)
![2-bromo-N'-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-2-methylpropanohydrazide](/img/structure/B449510.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-N-(1-phenylethyl)acrylamide](/img/structure/B449514.png)
![2-(4-tert-Butylphenyl)-N'-[(E)-(3-fluorophenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B449517.png)

![1-(3-CHLOROPHENYL)-3-[(OXOLAN-2-YL)METHYL]THIOUREA](/img/structure/B449520.png)
![3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrophenyl)thiourea](/img/structure/B449522.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(3-bromobenzylidene)propanohydrazide](/img/structure/B449523.png)

![4-chloro-N-[(E)-[3-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-methoxyphenyl]methylideneamino]-2-methylpyrazole-3-carboxamide](/img/structure/B449525.png)
![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{2-[(3-bromobenzyl)oxy]benzylidene}propanohydrazide](/img/structure/B449526.png)

![4-[(4-Ethoxyphenoxy)methyl]benzohydrazide](/img/structure/B449528.png)
![2-[5-(2-NITROPHENYL)FURAN-2-YL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B449531.png)
